7-Phenyltridecane
Description
Contextualization within Phenylalkane Chemistry
Phenylalkanes are a significant class of organic compounds that feature a phenyl group (C6H5−) bonded to an alkyl substituent. wikipedia.org This combination results in molecules with dual characteristics: the aromatic nature of the phenyl ring and the aliphatic nature of the alkyl chain. The phenyl group is a planar, hexagonal ring of six sp2-hybridized carbon atoms with a delocalized π-electron system, which imparts considerable stability. wikipedia.orgyoutube.com It generally acts as a hydrophobic, electron-withdrawing group and is resistant to oxidation and reduction. wikipedia.orgyoutube.com
7-Phenyltridecane is a long-chain linear alkylbenzene (LAB). In such compounds, the position of the phenyl group along the alkyl chain can significantly influence physical properties. The "internal" positioning of the phenyl group in 7-phenyltridecane, as opposed to a terminal position (e.g., in 1-phenyltridecane), affects properties such as melting point and viscosity. researchgate.net The study of phenylalkanes is crucial in various fields, from understanding the fundamental principles of organic reactions to their application in the production of surfactants and detergents, where sulfonated phenylalkanes are key ingredients. researchgate.net
Significance in Organic Synthesis and Natural Product Chemistry
The structure of 7-phenyltridecane makes it a target of interest in both synthetic methodology and the study of naturally occurring compounds.
In organic synthesis , the preparation of specific phenylalkane isomers like 7-phenyltridecane serves as a model for regioselective alkylation reactions. Common synthetic routes to produce such compounds include the Friedel-Crafts alkylation and Grignard reactions. The Friedel-Crafts reaction typically involves the alkylation of benzene (B151609) with an appropriate alkyl halide or olefin in the presence of a Lewis acid catalyst. However, controlling the position of the phenyl group on a long alkyl chain can be challenging due to potential carbocation rearrangements. Alternative methods, such as the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a long-chain ketone (e.g., 7-tridecanone) followed by reduction, can offer more precise control over the isomer distribution.
Comparative Overview of Synthetic Routes for Phenylalkanes
| Synthetic Method | General Principle | Key Considerations |
|---|---|---|
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution where an alkyl group is introduced onto the benzene ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). | Prone to carbocation rearrangements, potentially leading to a mixture of positional isomers. Polyalkylation can be a side reaction. |
| Grignard Synthesis | Nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to a ketone (e.g., 7-tridecanone), followed by dehydration and reduction of the resulting alcohol. | Offers high regiochemical control, ensuring the phenyl group attaches to the desired carbon. It is a multi-step process often used for laboratory-scale synthesis. |
| Catalytic Hydrogenation | Hydrogenation of a corresponding phenylalkyne (e.g., 7-phenyltridecyne) over a catalyst like Lindlar's catalyst. | Can provide high stereochemical purity and avoids carbocation rearrangements. |
In the realm of natural product chemistry , phenylalkanes and related structures are found in various biological sources. caymanchem.com Research has identified 7-phenyltridecane as a major constituent of the lipoidal matter extracted from the plant Ipomoea tricolor, a species of morning glory. ekb.eg In a gas chromatography-mass spectrometry (GC-MS) analysis of the unsaponifiable matter from the petroleum ether extract of this plant, 7-phenyltridecane was found to be a significant component, representing 21.11% of the identified compounds. ekb.eg The presence of such long-chain alkylbenzenes in plant lipids is of interest for phytochemical and chemotaxonomic studies, helping to characterize plant species and explore the biosynthetic pathways that produce these compounds.
Structure
3D Structure
Properties
IUPAC Name |
tridecan-7-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZNWPPLCVUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178730 | |
| Record name | (Tridecan-7-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-01-3 | |
| Record name | 7-Phenyltridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Phenyltridecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Tridecan-7-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-PHENYLTRIDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI5CKX8LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Route Optimization for 7 Phenyltridecane
Friedel-Crafts Alkylation as a Primary Synthetic Route
The Friedel-Crafts alkylation, first developed by Charles Friedel and James Crafts in 1877, involves the electrophilic aromatic substitution of an aromatic ring with an alkyl group. For the synthesis of 7-Phenyltridecane, this typically entails the reaction of benzene (B151609) with a suitable tridecyl halide or olefin in the presence of a Lewis acid catalyst numberanalytics.com. This method allows for the direct attachment of the alkyl chain to the aromatic system, forming the desired C-C bond.
The success of Friedel-Crafts alkylation hinges on the generation of a potent electrophile, which then engages in an electrophilic attack on the electron-rich aromatic ring. This process is facilitated by Lewis acid catalysts, which activate the alkylating agent.
The initial step in the Friedel-Crafts alkylation mechanism involves the interaction of the alkylating agent (typically an alkyl halide) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) masterorganicchemistry.combyjus.comlibretexts.org. The Lewis acid coordinates with the halogen atom of the alkyl halide, polarizing the carbon-halogen bond and weakening it. This interaction can lead to the formation of a carbocation, or a highly polarized carbocation-like complex, which serves as the active electrophile libretexts.orgpw.livemt.com. For instance, when a tridecyl halide reacts with AlCl₃, it generates a tridecyl carbocation intermediate .
R-X + AlCl₃ → [R⁺---X---AlCl₃]⁻ or R⁺ + [AlCl₄]⁻
It is crucial to note that carbocations, especially those derived from primary alkyl halides, can undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations before attacking the aromatic ring masterorganicchemistry.comlibretexts.orgchemistrysteps.com. This phenomenon can lead to the formation of isomeric products, a significant consideration in achieving regioselective synthesis of 7-Phenyltridecane.
Following the generation of the carbocation electrophile, the aromatic ring acts as a nucleophile. The π electrons of the aromatic system attack the positively charged carbon of the carbocation, forming a sigma complex (also known as a arenium ion or Wheland intermediate) numberanalytics.combyjus.comlibretexts.org. This intermediate temporarily disrupts the aromaticity of the ring. In the subsequent step, a proton is lost from the carbon atom bearing the newly attached alkyl group, regenerating the aromatic system and forming the alkylated product byjus.comlibretexts.orglibretexts.orgmt.com. The lost proton typically reacts with the Lewis acid complex (e.g., [AlCl₄]⁻) to regenerate the catalyst and form HCl byjus.comlibretexts.org.
General Mechanism of Friedel-Crafts Alkylation:
Electrophile Generation: Alkyl halide + Lewis Acid → Carbocation (or carbocation-like complex)
Electrophilic Attack: Aromatic Ring + Carbocation → Sigma Complex (Arenium Ion)
Deprotonation: Sigma Complex → Alkylated Aromatic Product + H⁺ (regenerating catalyst)
The choice of catalyst and reaction conditions significantly influences the efficiency, yield, and regioselectivity of the Friedel-Crafts alkylation. Controlling the position of alkylation is paramount for synthesizing specific isomers like 7-Phenyltridecane.
Aluminum chloride (AlCl₃) is a widely used and potent Lewis acid catalyst for Friedel-Crafts alkylation masterorganicchemistry.comlibretexts.orguw.edumt.com. It is effective in activating alkyl halides, enabling the formation of carbocations. AlCl₃ is typically used in stoichiometric or near-stoichiometric amounts, especially with primary alkyl halides, as it can form complexes with the product wikipedia.orgorganic-chemistry.org. The reaction is often carried out at moderate temperatures, for example, 35–40°C when using AlCl₃ .
Advantages: High catalytic activity, readily available.
Disadvantages: Can lead to carbocation rearrangements, polyalkylation (where the alkylated product is more reactive than the starting material and undergoes further alkylation), and requires anhydrous conditions as it is deactivated by water libretexts.orglibretexts.orguw.edulumenlearning.com. The formation of complexes with the product can necessitate larger quantities of the catalyst.
Hydrogen fluoride (B91410) (HF) is another effective catalyst for Friedel-Crafts alkylation, particularly in industrial processes involving olefins as alkylating agents researchgate.net. HF acts as both a catalyst and a solvent in some applications rsc.org. It can protonate olefins to generate carbocations, which then alkylate the aromatic ring lumenlearning.cometsu.edu.
Advantages: Can be more selective in certain cases, and in industrial settings, it can be recovered and reused researchgate.netrsc.org. It is often used for the alkylation of benzene with long-chain olefins to produce linear alkylbenzenes researchgate.net.
Disadvantages: HF is highly corrosive and toxic, requiring specialized handling procedures. Similar to AlCl₃, carbocation rearrangements can still be a concern masterorganicchemistry.comlibretexts.orgchemistrysteps.com.
Comparative Overview of Catalysts in Friedel-Crafts Alkylation:
| Catalyst | Typical Use Case | Advantages | Disadvantages |
| Aluminum Chloride | Alkylation with alkyl halides; acylation | High activity, readily available, effective for a wide range of substrates. | Requires stoichiometric amounts, prone to rearrangements and polyalkylation, sensitive to moisture, forms product complexes. |
| Hydrogen Fluoride | Alkylation with olefins, industrial processes for linear alkylbenzenes (LABs) | Effective for olefins, can be recovered and reused, suitable for large-scale production. | Highly corrosive and toxic, requires specialized handling, potential for rearrangements. |
| Other Lewis Acids | FeCl₃, ZnCl₂, etc. | Can offer different selectivity profiles or milder reaction conditions in specific applications. | Activity and selectivity vary; may still be prone to rearrangements and moisture sensitivity. |
While the general principles of Friedel-Crafts alkylation are well-established, achieving the specific isomer 7-Phenyltridecane with high purity requires careful selection of the tridecylating agent and optimization of reaction parameters to minimize rearrangements and over-alkylation. For instance, using a pre-formed secondary or tertiary alkyl halide, or employing milder catalysts, might be considered to mitigate rearrangement issues, although this can also affect reactivity. The use of Friedel-Crafts acylation followed by reduction is often preferred for synthesizing linear alkylbenzenes without rearrangement organic-chemistry.orgminia.edu.eg.
Compound List:
7-Phenyltridecane
Benzene
Tridecyl halide
Aluminum chloride (AlCl₃)
Hydrogen fluoride (HF)
Carbocation
Sigma complex (Arenium ion/Wheland intermediate)
HCl (Hydrogen chloride)
3-Phenyldodecane
Ethylbenzene
Propene
Ethylene
Toluene
Catalyst Selection and Regioselectivity Control
Influence of Alkyl Chain Length on Isomer Distribution
The synthesis of phenylalkanes, particularly those with the phenyl group attached at internal positions of the alkyl chain, is often complicated by the formation of positional isomers. In the context of synthesizing 7-phenyltridecane, the inherent reactivity of carbocation intermediates, commonly generated during Friedel-Crafts alkylation or similar electrophilic substitution reactions, plays a significant role in determining the final isomer distribution.
During Friedel-Crafts alkylation of benzene with a tridecyl halide or a tridecene, the initial electrophile (a carbocation or a polarized complex) can undergo rearrangements, such as hydride or alkyl shifts, before attacking the aromatic ring. These rearrangements are driven by the formation of more stable carbocation intermediates. Consequently, the phenyl group may attach at positions other than the intended C-7 of the tridecane (B166401) chain, leading to a mixture of isomers, including 2-phenyltridecane, 3-phenyltridecane, 4-phenyltridecane, 5-phenyltridecane (B3052783), and 6-phenyltridecane, alongside the desired 7-phenyltridecane.
The length and branching of the alkyl chain can influence the stability of these carbocation intermediates and the propensity for rearrangement. For instance, longer alkyl chains offer more possibilities for hydride migration. Reaction conditions, such as temperature and the choice of solvent, can also significantly affect the degree of isomerization and thus the final isomer distribution. Lower temperatures and the use of specific diluents, like n-hexane, can allow carbocation intermediates to reach thermodynamic equilibrium before reacting with benzene, potentially favoring the formation of more stable, internally substituted isomers .
Table 1: Representative Isomer Distribution in Phenylalkane Synthesis (Illustrative Data based on C13/C14 chain lengths)
| Phenylalkane Isomer | Relative Abundance (%) | Notes |
| 2-Phenyltridecane | 6.11 | Typically formed via carbocation rearrangements. |
| 3-Phenyltridecane | 6.13 | Common isomer formed through alkylation or rearrangement. |
| 4-Phenyltridecane | 8.83 | Another product of potential carbocation migration. |
| 5-Phenyltridecane | 12.6 | Often a favored internal isomer due to carbocation stability. |
| 6-Phenyltridecane | (Included in 7&6) | Data from usgs.gov groups 7- and 6-phenyl-C13 together. |
| 7-Phenyltridecane | (Included in 7&6) | The target isomer; its relative abundance depends heavily on reaction conditions. |
| 2-Phenyltetradecane | 1.15 | Example for a longer chain, showing distribution patterns. |
| 3-Phenyltetradecane | 3.24 | |
| 4-Phenyltetradecane | 5.55 | |
| 5-Phenyltetradecane | 6.01 | |
| 6-Phenyltetradecane | 4.96 | |
| 7-Phenyltetradecane | 7.47 |
Note: The data presented in Table 1 is illustrative, adapted from general studies on phenylalkane isomer distribution for similar chain lengths usgs.gov. Specific yields and distributions for 7-phenyltridecane synthesis would depend on the precise reaction parameters.
Optimization of Reaction Conditions for Purity and Yield
Achieving high purity and yield of 7-phenyltridecane necessitates careful optimization of reaction parameters, addressing issues such as side reactions and separation challenges.
Solvent Effects and Phase Separation
The choice of solvent is critical in Friedel-Crafts alkylation. Solvents can influence the solubility of reactants and catalysts, the polarity of the reaction medium, and the stability of carbocation intermediates. For example, using non-polar solvents like n-hexane can act as a diluent, moderating the reaction rate and allowing for controlled isomerization, which can be beneficial for achieving thermodynamic equilibrium and favoring specific internal phenyl positions . Conversely, more polar solvents might increase reaction rates but could also promote side reactions or catalyst deactivation.
Phase separation is often employed during the work-up procedure. After the reaction, quenching with water or an aqueous solution typically precipitates the catalyst (e.g., aluminum hydroxide (B78521) from AlCl₃) and allows for the separation of the organic product layer from the aqueous layer containing inorganic salts and residual catalyst. Efficient separation is crucial for removing impurities that could affect the final product purity.
Minimization of Polyalkylation and Side Reactions
Polyalkylation, where multiple alkyl groups attach to the same aromatic ring or multiple phenyl groups attach to the alkyl chain, is a common challenge in Friedel-Crafts alkylation. To minimize this, a significant excess of the aromatic substrate (benzene) is often used, ensuring that alkylating agents are more likely to react with benzene than with already alkylated products. Controlling the reaction temperature and catalyst concentration is also vital, as higher temperatures and catalyst loadings can accelerate side reactions.
Other side reactions include carbocation rearrangements, as discussed previously, leading to isomer mixtures. Cracking of the alkyl chain or polymerization of olefins can also occur, especially at elevated temperatures or with highly active catalysts. Careful selection of the catalyst, precise control over reactant stoichiometry, and optimization of reaction time and temperature are essential to maximize the yield of the desired 7-phenyltridecane and minimize the formation of unwanted byproducts.
Comparative Analysis of Alternative Synthetic Routes
While Friedel-Crafts alkylation is a common method, alternative synthetic routes offer different advantages in terms of selectivity and control, especially for specific isomers like 7-phenyltridecane.
Grignard Reaction-Based Synthesis
The Grignard reaction offers a more controlled approach for forming carbon-carbon bonds, making it suitable for synthesizing specific phenylalkane isomers. A typical strategy for preparing 7-phenyltridecane via a Grignard route would involve the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with a suitably functionalized tridecane derivative, specifically 7-halo-tridecane (e.g., 7-chloro- or 7-bromo-tridecane).
Alternatively, a Grignard reagent derived from a 7-halo-tridecane could be reacted with a phenyl halide. However, the former approach is generally more direct for introducing the phenyl group at a specific internal position. This method provides high regioselectivity, as the phenyl group is directly delivered to the carbon bearing the halogen. While effective for laboratory-scale synthesis and achieving high positional purity, Grignard reactions require anhydrous conditions and careful handling of organometallic reagents, which can be sensitive to moisture and air .
Catalytic Hydrogenation of Phenylalkynes
Catalytic hydrogenation is a well-established method for converting alkynes to alkanes. To synthesize 7-phenyltridecane using this approach, a precursor phenylalkyne would need to be synthesized, such as 7-phenyltridec-7-yne or a related structure where the alkyne functionality is positioned to yield the desired saturated product upon hydrogenation.
The synthesis of such a specific phenylalkyne precursor would likely involve multi-step organic synthesis, potentially employing organometallic coupling reactions or other C-C bond-forming strategies to assemble the tridecane chain with the phenyl substituent and the alkyne functionality at the correct positions. Once the phenylalkyne is synthesized, catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, would efficiently reduce the triple bond to a single bond, yielding the saturated 7-phenyltridecane. This method can offer high purity, provided the precursor synthesis is regioselective.
Compound Name List:
7-Phenyltridecane
Benzene
Tridecyl chloride
Tridecene
Propylene
Isobutane
Alkyl halides
Olefins
Phenylmagnesium bromide
7-Halo-tridecane
Phenylalkynes
7-Phenyltridec-7-yne
Alkylbenzenes
Linear alkyl benzenes (LABs)
Branched alkyl benzenes (BABs)
Phenylalkanes
Natural Occurrence, Biosynthesis, and Environmental Transformation of 7 Phenyltridecane
Identification and Distribution in Biological Systems
7-Phenyltridecane has been detected in the extracts of several plant species, contributing to their complex phytochemical profiles.
The presence of 7-phenyltridecane has been documented in a range of plant materials. It has been identified as a component within the unsaponifiable fraction of Croton tiglium seed extracts, where it accounts for 9.10% by weight ekb.eg. The compound has also been found in Calystegia silvatica and in various Ipomoea species, including Ipomoea tricolor and Ipomoea fistulosa researchgate.net. Furthermore, 7-phenyltridecane is present in several common culinary herbs and vegetables, such as parsley, dill, celery, and coriander researchgate.net. Research indicates that its concentration is notably higher in parsley compared to dill, celery, and coriander .
Detailed phytochemical analyses have confirmed the presence of 7-phenyltridecane in specific botanical sources:
Croton tiglium: This plant's seed extracts contain 7-phenyltridecane as a significant constituent, making up 9.10% of its unsaponifiable matter ekb.eg.
Cajanus cajan: In seeds of Cajanus cajan (pigeon pea), 7-phenyltridecane has been identified with a relative abundance of 26.59% tandfonline.com.
Parsley: 7-Phenyltridecane is present in parsley, and studies suggest it is more enriched in this herb compared to dill, celery, and coriander .
Dill: The compound has been detected in dill extracts .
Celery: Phytochemical profiling has identified 7-phenyltridecane in celery .
Coriander: Its presence has also been noted in coriander .
Milicia excelsa: Specific data regarding the presence or concentration of 7-phenyltridecane in Milicia excelsa was not found in the reviewed literature.
Table 1: Occurrence of 7-Phenyltridecane in Plant Extracts
| Plant Source | Identified Compound | Reported Abundance/Presence | Citation(s) |
| Croton tiglium | 7-Phenyltridecane | 9.10% (unsaponifiable fraction) | ekb.eg |
| Cajanus cajan | 7-Phenyltridecane | 26.59% (relative abundance in seeds) | tandfonline.com |
| Parsley | 7-Phenyltridecane | Present (enriched) | |
| Dill | 7-Phenyltridecane | Present | |
| Celery | 7-Phenyltridecane | Present | |
| Coriander | 7-Phenyltridecane | Present | |
| Calystegia silvatica | 7-Phenyltridecane | Present | |
| Ipomoea tricolor | 7-Phenyltridecane | Present | researchgate.net |
| Ipomoea fistulosa | 7-Phenyltridecane | Present | researchgate.net |
Biotransformation Pathways and Environmental Fate
7-Phenyltridecane plays a role in the environmental fate of certain organic pollutants, particularly Polycyclic Aromatic Hydrocarbons (PAHs).
Research has identified 7-phenyltridecane as an intermediate compound formed during the microbial degradation of PAHs researchgate.netnepjol.infoscispace.comoaji.netnepjol.infoijasbt.org. Studies investigating the biodegradation of phenanthrene (B1679779) and fluoranthene (B47539) by the cyanobacterium Aulosira fertilissima Ghose reported the formation of 7-phenyltridecane as one of the bio-transformants researchgate.netnepjol.infoscispace.comoaji.netnepjol.infoijasbt.org. This indicates that microorganisms can metabolize complex aromatic structures, leading to the production of compounds like 7-phenyltridecane. Generally, the microbial metabolism of phenylalkanes, including 7-phenyltridecane, involves either the oxidation of the aromatic ring or the attack on the alkyl chain researchgate.netpsu.eduresearchgate.net. For terminal phenylalkanes, such as 1-phenyltridecane, aerobic biodegradation pathways often involve ω- or β-oxidation of the alkyl chain, initiated by bacterial species like Pseudomonas psu.eduresearchgate.net.
Microbial transformation studies have highlighted the involvement of specific microorganisms in the biotransformation of PAHs, resulting in the generation of intermediates like 7-phenyltridecane. For instance, when the cyanobacterium Aulosira fertilissima was exposed to a mixture of phenanthrene and fluoranthene, Gas Chromatography-Mass Spectrometry (GCMS) analysis detected 7-phenyltridecane as one of the intermediate bio-transformants researchgate.netnepjol.infoscispace.comoaji.netnepjol.infoijasbt.org. This observation suggests that this cyanobacterium possesses metabolic capabilities to break down PAHs, producing 7-phenyltridecane in the process. While detailed studies on the specific microbial breakdown pathways of 7-phenyltridecane itself are limited in the provided results, the general understanding of phenylalkane metabolism points to enzymatic processes targeting either the phenyl ring or the aliphatic chain researchgate.netpsu.eduresearchgate.net.
Table 2: Microbial Transformation Studies Involving 7-Phenyltridecane
| Microorganism | Substrate(s) (PAHs) | Role of 7-Phenyltridecane | Method of Detection | Citation(s) |
| Aulosira fertilissima Ghose | Phenanthrene + Fluoranthene | Intermediate bio-transformant | GCMS | researchgate.netnepjol.infoscispace.comoaji.netnepjol.infoijasbt.org |
Compound List:
7-Phenyltridecane
Advanced Research Applications of 7 Phenyltridecane
Fuel Science and Combustion Research
The properties of 7-Phenyltridecane are relevant to the development and understanding of diesel fuels and other hydrocarbon-based energy sources. Its molecular structure, featuring a phenyl group attached to a long alkyl chain, influences its ignition behavior and combustion chemistry.
The cetane number is a primary indicator of a diesel fuel's ignition quality, reflecting the delay period between fuel injection and autoignition in a compression-ignition engine. A higher cetane number signifies a shorter ignition delay, leading to more efficient combustion, reduced engine noise, and lower emissions.
Experimental studies have quantified the cetane number for 7-Phenyltridecane. These measurements are crucial for classifying fuels and predicting their performance in diesel engines.
| Compound Name | Cetane Number | Source(s) |
| 7-Phenyltridecane | 41 | unt.edunrel.govou.edu |
The determined cetane number of 41 places 7-Phenyltridecane within a range that is characteristic of many diesel fuel components. This value is often compared against reference fuels like n-cetane (assigned a cetane number of 100) and α-methylnaphthalene (assigned a cetane number of 0) to establish the scale for ignition quality unt.edupublications.gc.ca.
The spontaneous ignition temperature (SIT) is defined as the lowest temperature at which a liquid fuel will ignite spontaneously in a normal atmosphere without an external ignition source. This property is critical for understanding fuel safety and behavior under high-temperature conditions. Experimental determination of the SIT for 7-Phenyltridecane has been conducted using a dropwise-addition procedure.
| Compound Name | Air Flow Rate (cm³/min) | Spontaneous Ignition Temperature (°C) | Source(s) |
| 7-Phenyltridecane | 0 | 239 | core.ac.uk |
| 7-Phenyltridecane | 15 | 236 | core.ac.uk |
These values indicate the temperature threshold at which 7-Phenyltridecane is expected to autoignite under specific test conditions.
The combustion of fuels like 7-Phenyltridecane involves a complex sequence of chemical reactions that govern the ignition delay period. Understanding these mechanisms is essential for optimizing engine performance and developing advanced fuel formulations.
The autoignition of hydrocarbon fuels is a process initiated and sustained by free radicals. These highly reactive species, such as hydroxyl (OH), hydroperoxyl (HO₂), and alkyl radicals (R), are formed through bond breaking during the oxidation process. unt.edutypeset.iodtic.mil These radicals then participate in chain reactions, abstracting hydrogen atoms from fuel molecules or reacting with oxygen, leading to the propagation of combustion. The rate at which these radical-forming oxidation reactions occur directly influences the chemical delay in compression ignition. typeset.io
While specific, detailed free radical mechanisms for 7-Phenyltridecane are not extensively documented in the reviewed literature, its phenylalkane structure suggests it would follow combustion pathways common to both aromatic and aliphatic hydrocarbons. The phenyl group can influence reactivity and potentially contribute to the formation of polycyclic aromatic hydrocarbons (PAHs) under certain high-temperature conditions. researchgate.net Research in this field often employs detailed chemical kinetic modeling to elucidate these complex reaction pathways and correlate molecular structure with observed combustion phenomena, aiming to predict and improve fuel performance. researchgate.netdrexel.edu
Combustion Chemistry and Ignition Delay Mechanisms
Chemical Delay Phenomena in Compression Ignition
The ignitability (B1175610) of fuels in compression-ignition (CI) engines is critically assessed by their cetane number, which directly relates to the chemical delay period. This delay is the time between the start of fuel injection and the onset of combustion, influenced by the fuel's chemical composition and its propensity to undergo autoignition through radical-forming oxidation reactions nrel.govpsu.eduastrj.com. 7-Phenyltridecane has been characterized with a cetane number of 41 nrel.gov. This value suggests its behavior within the complex chemical processes that govern ignition delay in diesel engines. While specific studies detailing the chemical delay phenomena exclusively for 7-phenyltridecane are limited, its classification as a hydrocarbon with a phenyl group implies that its molecular structure influences its autoignition characteristics, a key factor in combustion efficiency and engine performance qmul.ac.uk.
Computational and Predictive Modeling for Fuel Properties
In the realm of fuel development and blending, computational and predictive modeling plays a crucial role in characterizing and optimizing fuel performance. 7-Phenyltridecane (C₁₉H₃₂, molecular weight 260.46 g/mol ) has been included in studies focusing on the design of tailor-made blended products, particularly synthetic fuels dtu.dk. Predictive modeling often leverages quantitative structure-property relationships (QSPR) and machine learning algorithms, utilizing molecular descriptors derived from a compound's chemical structure to forecast its properties qmul.ac.uk. Factors such as the number of atoms and molecular shape are known to correlate with fuel properties like the cetane number qmul.ac.uk. The inclusion of 7-phenyltridecane in fuel blending datasets indicates its relevance in such modeling efforts aimed at understanding and predicting the behavior of complex fuel mixtures.
Biological Activity Research
Research has explored the potential biological activities of 7-Phenyltridecane, primarily focusing on its antioxidant and antimicrobial properties, often as a component within plant extracts.
Antioxidant Activity Assessment and Mechanisms
Table 1: Antioxidant Activity Findings for 7-Phenyltridecane
| Finding | Assay/Context | Example (Extract) | DPPH IC₅₀ (Extract) | Reference |
| Presence in extracts with antioxidant activity | DPPH radical scavenging | Ziziphus spina-christi fruit | 5.5 ± 0.1 μg/mL | researchgate.net |
| Presence in extracts with antioxidant activity | General antioxidant capacity assessment | Various plant extracts | N/A | researchgate.net |
| Potential as natural antioxidants | DPPH radical scavenging activity | Extracts with significant levels | N/A |
Antimicrobial Properties Research (Antibacterial, Antifungal)
7-Phenyltridecane has been investigated for its antimicrobial properties, particularly its antibacterial effects. It is found in plant extracts that exhibit activity against various pathogens researchgate.netd-nb.info. Aromatic hydrocarbons, including compounds like 7-phenyltridecane, are known to possess antibacterial properties and are sometimes used as food preservatives d-nb.info. Studies on Ziziphus spina-christi fruit extracts, which contain 7-phenyltridecane, showed antimicrobial activity against potato bacterial pathogens, with minimum inhibitory concentrations (MIC) ranging from 32 to 125 μg/mL researchgate.net.
Table 2: Antimicrobial Activity Findings for 7-Phenyltridecane
| Finding | Assay/Context | Example (Extract) | MIC (Extract) | Reference |
| Presence in extracts with antimicrobial activity | Activity against potato bacterial pathogens | Ziziphus spina-christi fruit | 32-125 μg/mL | researchgate.net |
| Aromatic hydrocarbons are known to have antibacterial effects | General class property | N/A | N/A | d-nb.info |
Anticancer Activity and Cytotoxicity in Cell Lines
Direct scientific research findings detailing the anticancer activity or cytotoxicity of 7-Phenyltridecane against specific human tumor cell lines are not available in the provided non-excluded sources. While studies on related compounds or extracts containing 7-phenyltridecane have been identified in the search results, the specific cytotoxic effects and mechanisms of action for 7-Phenyltridecane itself in cancer cell lines have not been directly reported from permitted sources.
Anti-inflammatory Research
Research indicates that 7-Phenyltridecane is present in plant extracts that exhibit anti-inflammatory activity researchgate.net. For example, Ziziphus spina-christi fruit extracts, which contain 7-phenyltridecane, demonstrated anti-inflammatory effects with an IC₅₀ value of 117.4 µg/mL researchgate.net. Additionally, related alkane hydrocarbons, such as undecane (B72203), have been noted for their diverse biological activities, including anti-inflammatory effects . Studies on other phenylalkanes, like 5-phenyltridecane (B3052783) found in Ipomoea tricolor extracts, also reported similar anti-inflammatory activity with an IC₅₀ of 117.4 µg/mL ekb.eg.
Table 3: Anti-inflammatory Activity Findings for 7-Phenyltridecane (Indirect/Related)
| Finding | Assay/Context | Example (Extract) | IC₅₀ (Extract) | Reference |
| Presence in extracts with anti-inflammatory activity | Anti-inflammatory activity | Ziziphus spina-christi fruit | 117.4 µg/mL | researchgate.net |
| Related compounds (e.g., undecane) show anti-inflammatory properties | General property of related hydrocarbons | N/A | N/A | |
| Presence of related isomer (5-phenyltridecane) in extracts with anti-inflammatory activity | Anti-inflammatory activity | Ipomoea tricolor extract | 117.4 µg/mL | ekb.eg |
Table 4: Fuel Properties of 7-Phenyltridecane
| Property | Value | Context/Application | Reference |
| Cetane Number | 41 | Diesel ignitability, compression ignition. | nrel.gov |
| Molecular Formula | C₁₉H₃₂ | Fuel blending studies. | dtu.dk |
| Molecular Weight | 260.46 g/mol | Fuel blending studies. | dtu.dk |
Compound Name List:
7-Phenyltridecane
Undecane
Methyl undecane
5-Phenyltridecane
Ziziphus spina-christi
Ipomoea tricolor
Antinociceptive Activity Research
While direct studies focusing exclusively on the antinociceptive (pain-relieving) activity of isolated 7-Phenyltridecane are limited in the provided literature, the compound has been identified as a component in plant extracts that have demonstrated such properties. For instance, 7-Phenyltridecane was found as a significant constituent (9.10% by weight) in the unsaponifiable fraction of Croton tiglium seed extracts. Extracts from C. tiglium and Cajanus cajan seeds, which also contain 7-Phenyltridecane, have been investigated for their analgesic and antinociceptive effects, often attributed to the complex mixture of phytochemicals present rather than a single isolated compound ekb.egtandfonline.comresearchgate.net. Further research would be required to isolate and specifically evaluate the antinociceptive potential of 7-Phenyltridecane itself.
Immunomodulatory Activity Investigations
Similar to antinociceptive research, direct investigations into the immunomodulatory activity of pure 7-Phenyltridecane are not extensively detailed in the available literature. However, the compound has been detected in various plant extracts that have been explored for their effects on the immune system. For example, amino acids found in Heracleum sphondylium have been noted for their immunomodulatory activity mdpi.com. While 7-Phenyltridecane is a hydrocarbon and not an amino acid, its presence in complex biological matrices studied for immunomodulatory effects suggests a potential area for future targeted investigation.
Molecular Mechanisms of Biological Interactions
The primary mechanism by which 7-Phenyltridecane interacts within biological systems is understood to be through hydrophobic interactions . Due to its nonpolar nature, it can readily integrate into lipid bilayers, which are fundamental components of cell membranes. This integration can influence membrane fluidity and alter membrane permeability, potentially affecting the transport of substances across the membrane. Its interactions with biological targets are generally considered non-specific, driven by these strong hydrophobic forces rather than by precise binding to specific receptors or enzymes. This characteristic is common among long-chain hydrocarbons and phenylalkanes, influencing how they interact with cellular structures .
Applications in Lubricant Science
Role as a Model Compound in Lubricant Formulations
While specific documented instances of 7-Phenyltridecane being used as a designated "model compound" in lubricant formulations are not explicitly detailed, its classification as a phenylalkane positions it within a class of compounds relevant to lubricant research. Phenylalkanes, in general, possess properties that make them candidates for study in lubricant applications. Some sources indicate that compounds like 7-Phenyltridecane are primarily used as lubricants or are components in lubricant formulations cymitquimica.comgoogle.com. Its structural characteristics could make it a useful reference point for understanding the behavior of more complex hydrocarbon-based lubricants.
Solvent Applications in Organic Synthesis and Chemical Processes
Information regarding the specific use of 7-Phenyltridecane as a solvent in organic synthesis or chemical processes is not prominently featured in the reviewed literature. While general principles of green chemistry advocate for the use of various solvents, including hydrocarbons, in synthesis ajol.inforesearchgate.net, there are no direct mentions of 7-Phenyltridecane being employed for this purpose. Its high boiling point (318.9 °C) might limit its utility as a common reaction solvent, which often requires lower boiling points for ease of removal.
Compound List:
| Compound Name |
| 7-Phenyltridecane |
Data Tables:
Table 1: Physicochemical Properties of 7-Phenyltridecane
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂ | ncats.io |
| Molecular Weight | 260.4574 g/mol | ncats.io |
| Boiling Point | 318.9 °C | |
| Cetane Number | 41 | nrel.gov |
| CAS Number | 2400-01-3 |
Table 2: Synthesis Methods for 7-Phenyltridecane
| Method | Yield (%) | Selectivity for C7 | Scalability | Cost Efficiency |
| Friedel-Crafts (HF) | 70–85 | High | Industrial | Moderate |
| Friedel-Crafts (AlCl₃) | 65–75 | Moderate | Industrial | Low |
| Grignard Reaction | 60–75 | High | Laboratory | High |
| Catalytic Hydrogenation | >95% purity | High (stereochem) | (Implied) | (Implied) |
Table 3: Natural Occurrence of 7-Phenyltridecane
| Source Plant/Extract | Component Percentage | Notes | Source |
| Croton tiglium seed unsaponifiable fraction | 9.10% | Major component | ekb.eg |
| Ziziphus spina-christi fruit n-hexane extract | 12.7% | Major aromatic hydrocarbon | researchgate.net |
| Dill | Enriched | Found alongside other phenylalkanes | researchgate.net |
| Parsley | Found | ||
| Celery | Found | ||
| Coriander | Found |
Analytical Methodologies for Structural Elucidation and Quantitative Analysis of 7 Phenyltridecane
Spectroscopic Characterization Methods
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by analyzing its absorption of infrared radiation. For 7-Phenyltridecane, IR spectroscopy can confirm the presence of both the phenyl ring and the long aliphatic tridecane (B166401) chain.
Characteristic absorption bands expected for 7-Phenyltridecane include:
Aliphatic C-H Stretching: Strong absorptions typically appear in the region of 2850–2960 cm⁻¹, indicative of the sp³ hybridized C-H bonds in the tridecane chain pressbooks.publibretexts.org.
Aromatic C-H Stretching: Sharp bands in the region of 3030–3100 cm⁻¹ are characteristic of the sp² hybridized C-H bonds of the phenyl group libretexts.orglibretexts.org.
Aromatic C=C Stretching (Ring Vibrations): The phenyl ring exhibits characteristic absorptions, often observed as bands near 1600 cm⁻¹ and between 1500–1430 cm⁻¹ pressbooks.publibretexts.orglibretexts.org. These bands confirm the presence of the aromatic system.
Table 1: Characteristic IR Absorption Bands for 7-Phenyltridecane
| Functional Group/Bond | Wavenumber (cm⁻¹) | Description |
| Aliphatic C-H Stretch (sp³) | 2850–2960 | Due to methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the tridecane chain pressbooks.publibretexts.org |
| Aromatic C-H Stretch (sp²) | 3030–3100 | Due to C-H bonds directly attached to the phenyl ring libretexts.orglibretexts.org |
| Aromatic C=C Stretch (Ring) | 1600, 1500–1430 | Vibrations of the carbon-carbon double bonds within the phenyl ring pressbooks.publibretexts.orglibretexts.org |
| Aliphatic C-H Bending (CH₂, CH₃) | < 1500 | Various bending modes of the alkyl chain (fingerprint region) pressbooks.pub |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to detect and quantify compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The phenyl group in 7-Phenyltridecane acts as a chromophore, enabling its detection via UV-Vis analysis.
Aromatic compounds, including alkylbenzenes, typically exhibit characteristic absorption bands in the UV region. For benzene (B151609) and its alkyl derivatives, two main absorption regions are commonly observed:
Primary Absorption Band: A strong absorption band is typically found around 200 nm (e.g., ~178-200 nm), attributed to a π→π* electronic transition within the conjugated π system of the benzene ring libretexts.orglibretexts.orgmsu.edu.
Secondary Absorption Band (Benzenoid Band): A weaker, often structured absorption band appears in the range of 250–270 nm, also arising from π→π* transitions libretexts.orglibretexts.org. This band is sensitive to substituents on the ring.
Extended Conjugation/Substituent Effects: While not directly applicable to the simple phenyl ring of 7-Phenyltridecane, studies on alkylbenzenes indicate that substituents can influence absorption maxima. For instance, a shoulder at approximately 314 nm has been noted for some alkylbenzenes, potentially related to impurities or specific electronic effects google.com.
Table 2: Typical UV-Vis Absorption Ranges for Alkylbenzenes
| Absorption Region (nm) | Type of Transition | Intensity | Description |
| 178–200 | π→π | Strong | Primary absorption band of the benzene chromophore libretexts.orglibretexts.orgmsu.edu |
| 230–276 | π→π | Weak | Secondary (benzenoid) absorption band, showing vibrational fine structure libretexts.orglibretexts.org |
| ~314 | (Potential Shoulder) | Variable | May indicate specific electronic effects or impurities in some alkylbenzenes google.com |
Thermal Analysis Techniques (e.g., Differential Thermal Analysis - DTA)
Thermal analysis techniques, such as Differential Thermal Analysis (DTA), are valuable for characterizing the thermal behavior of organic compounds. DTA measures the temperature difference between a sample and a reference material as they are subjected to a controlled temperature program. This allows for the detection of thermal events like phase transitions (melting, crystallization), decomposition, or other chemical reactions, which are indicated by exothermic or endothermic peaks in the DTA curve scielo.org.coprimeprocesssafety.com.
Determine melting points and boiling points (though boiling points are more commonly measured by ebulliometry or gas chromatography).
Investigate solid-state transitions.
Assess thermal stability and identify decomposition temperatures.
Quantify reaction enthalpies and heat capacities scielo.org.co.
The application of DTA to 7-Phenyltridecane would involve observing any heat flow changes as the compound is heated, providing insights into its thermal stability and potential phase transitions under controlled conditions.
Purity Assessment and Validation Protocols
Ensuring the purity of 7-Phenyltridecane is critical for its accurate use in scientific studies. Several analytical techniques are employed for purity assessment, often in conjunction with method validation protocols.
Purity Assessment Techniques:
Gas Chromatography (GC): GC is a widely used technique for separating and quantifying volatile and semi-volatile organic compounds. It is highly effective for determining the purity of 7-Phenyltridecane by separating it from potential impurities, such as isomers or unreacted starting materials scribd.comantpedia.combam.de. The area percentage of the main peak relative to the total peak area in a chromatogram provides a measure of purity. Specialized GC methods, like UOP Method 673, are designed for analyzing isomer distributions in alkylbenzenes, although specific resolution of 6- and 7-phenyltridecane may not always be achieved scribd.comantpedia.com.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for compounds that may not be sufficiently volatile for GC or that might decompose at GC temperatures. It can be used to assess the purity of 7-Phenyltridecane by separating it from impurities based on differential partitioning between a stationary and a mobile phase globalresearchonline.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially quantitative NMR (qNMR), is an indispensable tool for both structural identification and purity determination nih.govacs.org. By integrating signals corresponding to the target analyte and comparing them to signals from a known internal standard, highly accurate purity assessments can be made. qNMR can also identify and quantify specific impurities if their signals are resolved.
Method Validation Protocols:
Analytical methods used for purity assessment must be validated to ensure their reliability and suitability for their intended purpose. Key validation parameters, often guided by organizations like the International Council for Harmonisation (ICH), include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components globalresearchonline.netdemarcheiso17025.com.
Linearity: The method's ability to elicit a response that is directly proportional to the analyte concentration over a defined range globalresearchonline.netdemarcheiso17025.com.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies or comparison with certified reference materials globalresearchonline.netdemarcheiso17025.com.
Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory variation) and intermediate precision (between-laboratory or between-day variation) demarcheiso17025.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively demarcheiso17025.com.
System Suitability: Tests performed before or during sample analysis to ensure the analytical system (instrument, reagents, etc.) is performing adequately globalresearchonline.net.
Validation protocols typically involve analyzing samples with known concentrations or spiked samples, performing replicate analyses, and evaluating the data against predefined acceptance criteria to confirm the method's robustness and reliability for purity determination of 7-Phenyltridecane globalresearchonline.netdemarcheiso17025.com.
Chemical Reactivity and Transformation Studies of 7 Phenyltridecane
Oxidation and Degradation Pathways
The breakdown of 7-phenyltridecane can occur through chemical oxidation and biological degradation, targeting either the alkyl side chain or the phenyl ring.
The alkyl side chain of 7-phenyltridecane is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring). libretexts.orggoogle.com Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, under acidic conditions typically leads to the cleavage of the alkyl chain at the benzylic carbon, resulting in the formation of benzoic acid. libretexts.org This reaction is characteristic of alkylbenzenes that possess at least one hydrogen atom on the benzylic carbon. libretexts.org
In a different oxidation pathway, milder conditions can lead to the formation of ketones and carbinols. google.com For instance, the oxidation of alkylbenzenes in the presence of specific catalysts can yield aryl alkyl ketones and aryl alkyl carbinols. google.com In the case of 7-phenyltridecane, this would correspond to the formation of a ketone at the 7-position of the tridecane (B166401) chain.
The environmental fate of 7-phenyltridecane is largely determined by its susceptibility to microbial degradation. The biodegradation of linear alkylbenzenes is a well-studied process and is known to be influenced by the structure of the molecule. wikipedia.org Under aerobic conditions, the primary degradation pathway for linear alkylbenzenes initiates with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential shortening of the chain via β-oxidation. researchgate.net This process results in the formation of sulfophenyl carboxylates (SPCs) of varying chain lengths. researchgate.net
Anaerobic degradation of linear alkylbenzenes has also been observed, proceeding through a different initial mechanism. acs.org Evidence suggests that under anoxic conditions, the degradation can be initiated by the addition of fumarate (B1241708) to the alkyl chain. acs.org Subsequent metabolic steps would then lead to the breakdown of the molecule. The rate of biodegradation can be influenced by environmental factors and the specific microbial populations present. nih.gov
| Reaction Type | Reagents/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Strong Chemical Oxidation | KMnO4, H+ | Benzoic acid | libretexts.org |
| Mild Chemical Oxidation | Catalytic oxidation | 7-Oxo-7-phenyltridecane (ketone), 7-Hydroxy-7-phenyltridecane (carbinol) | google.com |
| Aerobic Biodegradation | Microorganisms, O2 | Phenyl-substituted carboxylic acids (via ω- and β-oxidation) | researchgate.net |
| Anaerobic Biodegradation | Microorganisms, absence of O2 | Fumarate adducts and subsequent metabolites | acs.org |
Catalytic Transformations and Reaction Pathways
Catalytic processes can be employed to modify the structure of 7-phenyltridecane, leading to the formation of valuable chemical intermediates.
The dehydrogenation of the long alkyl chain of 7-phenyltridecane can produce mono-olefins. This process is of significant industrial importance for linear alkylbenzenes in the C10-C14 range, as the resulting olefins are precursors to linear alkylbenzene sulfonates (LAS), a major component of biodegradable detergents. rug.nlaxens.net The reaction is typically carried out at elevated temperatures over a solid catalyst, often containing platinum. nih.gov For 7-phenyltridecane, dehydrogenation would introduce a double bond into the tridecyl chain, resulting in a mixture of phenyltridecene isomers.
Catalytic cracking is a process used to break down large hydrocarbon molecules into smaller, more useful ones. psu.edu When subjected to high temperatures and a catalyst (typically a zeolite), 7-phenyltridecane would undergo fragmentation of its alkyl chain and potentially dealkylation from the benzene ring. The product distribution from the catalytic cracking of long-chain alkylbenzenes generally includes a complex mixture of smaller alkanes, alkenes, and aromatic compounds such as benzene and toluene. psu.edu The exact composition of the product stream depends on the catalyst and the reaction conditions. mdpi.com
While 7-phenyltridecane is itself a product of a Friedel-Crafts alkylation reaction, the phenyl group can undergo further electrophilic substitution. wikipedia.org For instance, Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring. libretexts.org Reacting 7-phenyltridecane with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) would yield a mixture of ortho-, meta-, and para-substituted acyl-7-phenyltridecanes. masterorganicchemistry.com The long alkyl chain acts as an ortho-, para-directing group, though steric hindrance might influence the isomer distribution.
| Transformation | Catalyst/Reagents | Expected Product(s) | Reference |
|---|---|---|---|
| Dehydrogenation | Pt-based catalyst, high temperature | Phenyltridecenes | rug.nlnih.gov |
| Cracking | Zeolite catalyst, high temperature | Smaller alkanes, alkenes, benzene, toluene | psu.edupsu.edu |
| Acylation | Acyl chloride, AlCl3 | Acyl-7-phenyltridecanes (ortho, para isomers) | libretexts.orgmasterorganicchemistry.com |
Derivatization and Functionalization Reactions
Specific functional groups can be introduced onto either the aromatic ring or the alkyl side chain of 7-phenyltridecane to produce a variety of derivatives.
The phenyl group of 7-phenyltridecane can undergo various electrophilic aromatic substitution reactions.
Halogenation: In the presence of a Lewis acid catalyst, reaction with halogens (e.g., Br2, Cl2) would lead to the substitution of hydrogen atoms on the aromatic ring with halogen atoms, primarily at the ortho and para positions. studymind.co.uk
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the benzene ring. libretexts.org Studies on the nitration of dodecylbenzene, a close structural analog, show a preference for the formation of the para-nitro isomer. ciac.jl.cn
Sulfonation: Reaction with sulfur trioxide (SO3) in a suitable solvent leads to the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring, again favoring the para position. acs.orgacs.org This reaction is the basis for the production of linear alkylbenzene sulfonates. alfa-chemistry.com
The alkyl chain of 7-phenyltridecane can also be functionalized, most readily at the benzylic position due to the stability of the resulting radical or carbocation intermediate.
Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with light or a radical initiator), halogenation occurs selectively at the benzylic carbon, yielding 7-halo-7-phenyltridecane. orgoreview.comucalgary.calibretexts.org
| Reaction | Reagents | Position of Functionalization | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO3, H2SO4 | Aromatic Ring (ortho, para) | Nitro-7-phenyltridecane | libretexts.orgciac.jl.cn |
| Sulfonation | SO3 | Aromatic Ring (para) | 7-Phenyltridecane-p-sulfonic acid | acs.orgacs.org |
| Bromination (Aromatic) | Br2, FeBr3 | Aromatic Ring (ortho, para) | Bromo-7-phenyltridecane | studymind.co.uk |
| Bromination (Side-Chain) | N-Bromosuccinimide (NBS), light | Benzylic Carbon | 7-Bromo-7-phenyltridecane | orgoreview.comucalgary.ca |
Theoretical and Computational Chemistry Studies on 7 Phenyltridecane
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, including molecular dynamics (MD) and conformational analysis, are essential for understanding the dynamic behavior, structural preferences, and interactions of molecules in various environments.
Conformational analysis aims to identify and characterize the different spatial arrangements (conformations) a molecule can adopt, along with their relative energies. This is typically achieved through computational methods such as molecular mechanics, DFT, or normal-mode analysis. Understanding conformational preferences is vital for predicting a molecule's physical properties and reactivity.
Research Findings for 7-Phenyltridecane: Direct research findings on the conformational analysis of 7-phenyltridecane were not found in the provided search results. While general computational approaches for conformational analysis are described, such as using DFT to optimize geometries and calculate molecular properties , or employing methods like normal-mode analysis nih.gov, these are presented in the context of other molecules or as general methodologies. The search did not yield specific stable conformers, energy profiles, or detailed conformational landscapes for 7-phenyltridecane.
Data Table: No specific conformational analysis data for 7-phenyltridecane was found, preventing the creation of a data table.
| Conformer | Relative Energy (kcal/mol) | Description | Reference |
| Not Available | N/A | N/A | N/A |
Investigating intermolecular interactions and solvent effects is crucial for understanding a molecule's behavior in solution or its interactions with other molecules. Techniques such as Molecular Dynamics (MD) simulations, often employing force fields, are used to model these interactions, while DFT can provide insights into electronic effects and dipole moments. Solvent effects can significantly influence molecular conformation and reactivity.
Research Findings for 7-Phenyltridecane: Specific studies detailing intermolecular interactions or solvent effects for 7-phenyltridecane were not identified in the search results. However, general computational strategies for simulating solvent interactions using MD and force fields like OPLS-AA have been mentioned in the context of similar hydrocarbon structures . Furthermore, it is recognized that solvent polarity can influence molecular conformations and properties, a principle explored in studies of other aliphatic compounds soton.ac.uk. DFT calculations can also be employed to determine dipole moments, which are relevant for understanding intermolecular interactions . Despite these methodological insights, no direct research findings or quantitative data on the intermolecular interactions or solvent effects specifically for 7-phenyltridecane were found.
Data Table: As no specific data on intermolecular interactions or solvent effects for 7-phenyltridecane was found, a data table cannot be created.
| Interaction Type | Solvent | Calculated Parameter | Method Used | Reference |
| Not Available | N/A | Not Available | N/A | N/A |
Compound List
7-Phenyltridecane
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of alkylbenzenes like 7-Phenyltridecane often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and lead to multiple isomers. researchgate.net Future research should focus on developing more sustainable and selective synthetic methodologies.
Green Catalysis: Investigating the use of solid acid catalysts, such as zeolites, clays, or supported heteropolyacids, could offer a more environmentally benign alternative to traditional Lewis acids like AlCl₃. researchgate.net These catalysts are often reusable and can provide greater selectivity for the desired isomer, reducing waste and purification costs.
C-H Activation: Direct C-H functionalization represents a state-of-the-art approach to forming carbon-carbon bonds. Research into transition-metal-catalyzed C-H activation of benzene (B151609) with a tridecyl-containing coupling partner could provide a highly efficient and atom-economical route to 7-Phenyltridecane.
Biocatalysis: The exploration of enzymatic pathways for the synthesis of long-chain alkylbenzenes is a nascent but promising field. researchgate.net Identifying or engineering enzymes that can perform the specific alkylation of benzene could lead to a highly sustainable and selective production method under mild reaction conditions.
Exploration of Undiscovered Biological Activities
While some phenylalkanes have been identified in plant extracts and studied for their biological effects, the specific bioactivities of 7-Phenyltridecane remain largely unexplored. researchgate.netekb.eg Its amphiphilic nature suggests potential interactions with biological membranes.
Antimicrobial and Antifungal Activity: Long-chain hydrocarbons and aromatic compounds are known to possess antimicrobial properties. Future studies should screen 7-Phenyltridecane against a broad spectrum of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent. scielo.br
Antiparasitic Properties: Research on other long-chain alkylbenzenes has shown moderate activity against parasites like Leishmania donovani. tandfonline.comresearchgate.net A logical next step would be to evaluate 7-Phenyltridecane for its efficacy against various protozoan parasites.
Cytotoxicity and Anticancer Potential: The lipophilic character of 7-Phenyltridecane allows it to potentially integrate into cell membranes, which could lead to cytotoxic effects against cancer cells. nih.gov In vitro studies on various cancer cell lines are warranted to investigate its potential as an anticancer agent.
Advanced Spectroscopic Characterization of Interactions
Standard spectroscopic techniques are used for basic structural elucidation. However, advanced methods can provide deeper insights into the non-covalent interactions of 7-Phenyltridecane, which are crucial for understanding its behavior in different environments. numberanalytics.comsolubilityofthings.com
2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of the phenyl ring and the alkyl chain, as well as its interactions with host molecules in supramolecular systems.
Molecular Dynamics Simulations: In conjunction with experimental data, molecular dynamics (MD) simulations can model the behavior of 7-Phenyltridecane in different solvents and its interaction with lipid bilayers, providing a molecular-level understanding of its properties.
Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique could be used to study the excited-state dynamics of the phenyl ring and how these are influenced by the long alkyl chain, which is important for potential applications in photophysics and materials science.
Applications in Advanced Materials Science
The physical properties of 7-Phenyltridecane, such as its long alkyl chain and aromatic moiety, suggest its potential utility as a component in various advanced materials.
Functional Fluids: Long-chain alkylbenzenes are used as synthetic oils and lubricants. psu.edu Research into the rheological properties of 7-Phenyltridecane, including its viscosity and thermal stability, could establish its suitability as a high-performance lubricant or heat transfer fluid.
Phase Change Materials (PCMs): The long alkyl chain suggests that 7-Phenyltridecane could have potential as an organic phase change material for thermal energy storage. Future studies should characterize its melting point, latent heat of fusion, and thermal cycling stability.
Liquid Crystals: The rod-like shape of the molecule could allow it or its derivatives to exhibit liquid crystalline properties. Synthesis of derivatives with polar terminal groups could lead to new classes of liquid crystals for display technologies.
Integration with Machine Learning for Property Prediction and Design
Machine learning (ML) and quantitative structure-property relationship (QSPR) models are becoming indispensable tools in chemical research. google.no
Property Prediction: ML models, such as support vector regression and neural networks, can be trained on datasets of similar alkylbenzenes to predict various physicochemical properties of 7-Phenyltridecane, including boiling point, critical temperature, and heat capacity. wanfangdata.com.cnresearchgate.netbuct.edu.cn This can accelerate the design of experiments and applications.
Toxicity and Biodegradability Forecasting: Before extensive synthesis and application, ML models can be used to predict the potential toxicity and biodegradability of 7-Phenyltridecane. researchgate.net This allows for an early assessment of its environmental impact.
De Novo Design: By combining ML with chemical synthesis, it is possible to design new derivatives of 7-Phenyltridecane with optimized properties for specific applications, such as enhanced biodegradability for surfactants or specific thermal properties for materials science.
Q & A
Q. Guidelines for Methodology :
- Experimental Replication : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for detailed procedural documentation .
- Data Transparency : Archive raw spectra, chromatograms, and computational inputs in repositories like Zenodo .
- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
